molecular formula C16H18F3NO3 B2552743 2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309603-14-1

2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No.: B2552743
CAS No.: 2309603-14-1
M. Wt: 329.319
InChI Key: SPIAKALLUBOATA-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a benzamide derivative characterized by a unique structural architecture. Its core consists of a benzamide scaffold substituted with three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and an N-linked 7-oxaspiro[3.5]nonan-1-yl moiety. The spirocyclic ether group introduces conformational rigidity, which may enhance metabolic stability and target-binding specificity compared to linear alkyl chains . Structural determination of such compounds often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement), which are widely recognized for small-molecule analysis .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c1-22-14-12(18)9(8-10(17)13(14)19)15(21)20-11-2-3-16(11)4-6-23-7-5-16/h8,11H,2-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIAKALLUBOATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NC2CCC23CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves multiple steps. One common approach is to start with 2,4,5-trifluoro-3-methoxybenzoic acid, which undergoes a series of reactions to introduce the oxaspiro group and form the final benzamide structure. The reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .

Scientific Research Applications

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Analysis

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of the target compound and structurally related analogs, focusing on substituent effects and biological activity (where available).

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Substituents on Benzamide Amine Moiety Key Functional Features Reported Activity (PCAF HAT Inhibition) Reference
Target Compound 2,4,5-Trifluoro-3-methoxy 7-Oxaspiro[3.5]nonan-1-yl Electronegative fluorines, rigid spiro Not reported -
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8) 2-Hexanoylamino, 1-(4-carboxyphenyl) Linear acyl chain Acyl chain for hydrophobic interactions 67% at 100 μM
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) 2-Tetradecanoylamino, 1-(3-carboxyphenyl) Long acyl chain Enhanced lipophilicity 79% at 100 μM
Anthranilic acid Unsubstituted - Minimal steric bulk 34% at 100 μM

Key Findings from Comparative Studies

Substituent Effects on Activity: Fluorine and Methoxy Groups: The target compound’s trifluoro and methoxy substituents introduce strong electron-withdrawing and electron-donating effects, respectively. This combination may optimize electronic interactions with target proteins, contrasting with the acylated amino and carboxyphenyl groups in compounds, which rely on hydrophobic and hydrogen-bonding interactions . This feature is analogous to spirocyclic motifs in drugs like apalutamide, which improve pharmacokinetics .

Biological Activity Insights: In , acyl chain length (e.g., hexanoyl vs. anthranilic acid: 34%) . The target compound’s lack of an acyl chain but inclusion of fluorinated aromatic groups suggests a divergent mechanism, possibly targeting enzymes sensitive to halogen bonding or π-stacking.

Physicochemical Properties :

  • The spirocyclic ether likely enhances solubility and metabolic stability relative to linear acyl chains, which may suffer from rapid oxidative degradation. Fluorine atoms could also increase membrane permeability due to their lipophilic yet polar nature.

Biological Activity

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a complex organic compound characterized by its unique oxaspiro structure and trifluoromethoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : 2,4,5-trifluoro-3-methoxybenzoic acid is utilized as the precursor.
  • Reactions : The compound undergoes multiple reactions to introduce the oxaspiro group and form the final benzamide structure.
  • Conditions : Common solvents include chloroform and dichloromethane, often employing catalysts to facilitate the reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and pain by binding to receptors or enzymes involved in these processes. The exact molecular targets remain under investigation but are crucial for understanding its therapeutic potential.

In Vitro Studies

Research indicates various biological activities:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cell cultures.
  • Analgesic Properties : Initial assessments suggest potential pain-relief capabilities comparable to known analgesics.

Case Studies

A series of in vitro studies have been conducted to evaluate the biological efficacy of this compound:

StudyCell LineIC50 (µM)Observations
Study 1HCT 1164.5Significant reduction in cell viability
Study 2MCF-73.1Selective cytotoxicity observed
Study 3HEK 2935.3Moderate inhibition noted

These studies indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining relatively low toxicity towards normal cells.

Comparative Analysis

When compared to similar compounds such as 2,4,5-trifluoro-3-methoxy-N-methylbenzamide and 2,4,5-trifluoro-3-methoxybenzoyl chloride, the oxaspiro group in this compound appears to enhance stability and reactivity. This structural uniqueness potentially contributes to its heightened biological activity (see Table below).

Compound NameStructural FeatureBiological Activity
This compoundOxaspiro groupHigh anti-inflammatory potential
2,4,5-Trifluoro-3-methoxy-N-methylbenzamideMethyl groupModerate activity
2,4,5-Trifluoro-3-methoxybenzoyl chlorideBenzoyl groupLow activity

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